![molecular formula C6H9BO3S B13121786 [5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
[5-(Ethylsulfanyl)furan-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Ethylsulfanyl)furan-3-yl]boronic acid is an organoboron compound that features a furan ring substituted with an ethylsulfanyl group at the 5-position and a boronic acid group at the 3-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Ethylsulfanyl)furan-3-yl]boronic acid typically involves the introduction of the boronic acid group to a pre-formed furan ring. One common method is the borylation of a furan derivative using a boron reagent under palladium-catalyzed conditions. For instance, the reaction of 5-(ethylsulfanyl)furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[5-(Ethylsulfanyl)furan-3-yl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxygen-containing functional groups.
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are substituted furan derivatives.
科学研究应用
[5-(Ethylsulfanyl)furan-3-yl]boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki–Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, potentially serving as intermediates in drug discovery.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for medicinal chemistry research.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties, useful in the development of advanced materials.
作用机制
The mechanism of action of [5-(Ethylsulfanyl)furan-3-yl]boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The ethylsulfanyl group may influence the electronic properties of the furan ring, affecting the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
[5-(Methylsulfanyl)furan-3-yl]boronic acid: Similar structure but with a methyl group instead of an ethyl group.
[5-(Phenylsulfanyl)furan-3-yl]boronic acid: Similar structure but with a phenyl group instead of an ethyl group.
[5-(Ethylsulfanyl)thiophene-3-yl]boronic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
[5-(Ethylsulfanyl)furan-3-yl]boronic acid is unique due to the presence of both the ethylsulfanyl and boronic acid groups on a furan ring. This combination imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
属性
分子式 |
C6H9BO3S |
|---|---|
分子量 |
172.01 g/mol |
IUPAC 名称 |
(5-ethylsulfanylfuran-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3S/c1-2-11-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3 |
InChI 键 |
UVBRJMZTVLJELN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=COC(=C1)SCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



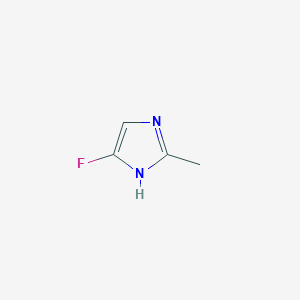

![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)
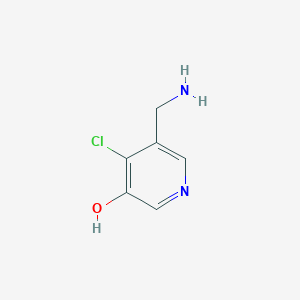
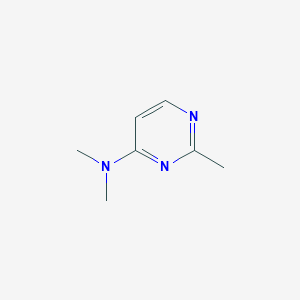
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)


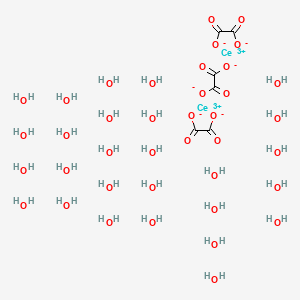

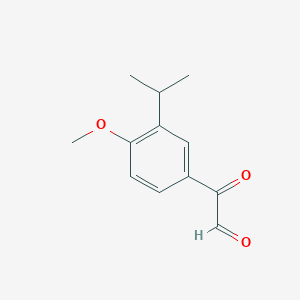
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)

